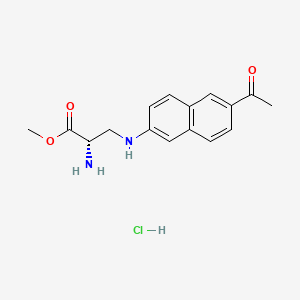![molecular formula C15H13FN2OS B10828837 7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one CAS No. 41191-07-5](/img/structure/B10828837.png)
7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of desmethylflutiazepam involves the demethylation of flunitrazepam. This process typically requires specific reaction conditions, including the use of strong acids or bases to facilitate the removal of the methyl group. Industrial production methods may involve high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Desmethylflutiazepam undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the benzodiazepine ring.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions include hydroxylated and aminated derivatives .
Scientific Research Applications
Desmethylflutiazepam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of benzodiazepines.
Biology: Studies on its interaction with the GABA A receptor help in understanding the pharmacodynamics of benzodiazepines.
Medicine: Research on its effects can contribute to the development of new anxiolytic and sedative drugs.
Mechanism of Action
Desmethylflutiazepam exerts its effects by binding to the GABA A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and muscle relaxant effects characteristic of benzodiazepines .
Comparison with Similar Compounds
Desmethylflutiazepam is similar to other benzodiazepines such as:
Flunitrazepam: The parent compound from which desmethylflutiazepam is derived.
Nitrazolam: Another benzodiazepine with similar sedative effects.
Phenazepam: Known for its anxiolytic properties.
What sets desmethylflutiazepam apart is its specific binding affinity to the GABA A receptor, which is higher than that of many other benzodiazepines, making it particularly potent .
Properties
CAS No. |
41191-07-5 |
|---|---|
Molecular Formula |
C15H13FN2OS |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7-ethyl-5-(2-fluorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C15H13FN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) |
InChI Key |
OIUXDRAIBZLJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)
![(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[1-[1-[1-[[1-amino-3-[1-[3-[2-[2,6-bis[2-(2-methoxyethoxy)ethoxycarbonylamino]hexanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B10828758.png)

![1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828784.png)






![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)

